REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:4][NH:3]1.C(N(CC)C(C)C)(C)C.Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>ClCCl>[CH3:1][CH:2]1[CH2:4][N:3]1[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
CC1NC1
|
Name
|
|
Quantity
|
18.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm up
|
Type
|
CONCENTRATION
|
Details
|
The resultant mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
A stream of anhydrous ammonia gas was bubbled into the mixture
|
Type
|
STIRRING
|
Details
|
with stirring for a period of 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resultant suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was further treated with anhydrous diethyl ether
|
Type
|
FILTRATION
|
Details
|
the milky solution filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
DISTILLATION
|
Details
|
the residue subjected to distillation under reduced pressure (bp ˜60° C., 18 torr)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |